4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Erlotinib synthesis Nucleophilic aromatic substitution Reaction yield

This asymmetrically substituted quinazoline is the indispensable building block for Erlotinib and related EGFR TKIs. The unique 6-(2-chloroethoxy) side chain enables sequential functionalization, unlike its symmetrical analog CAS 183322-18-1. The reactive 4-chloro group facilitates high-yielding SNAr coupling (94% reported yield). As the official Erlotinib EP Impurity G, it meets ICH Q3A(R2) guidelines for impurity profiling. ISO 17034-accredited reference standards with full Certificate of Analysis are available, ensuring regulatory compliance and synthetic precision for ANDA filings and QC batch release.

Molecular Formula C13H14Cl2N2O3
Molecular Weight 317.16 g/mol
CAS No. 183322-19-2
Cat. No. B019940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
CAS183322-19-2
Synonyms4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline; 
Molecular FormulaC13H14Cl2N2O3
Molecular Weight317.16 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCl
InChIInChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-12-7-10-9(13(15)17-8-16-10)6-11(12)19-3-2-14/h6-8H,2-5H2,1H3
InChIKeyRORJMEOQKVOQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline (CAS 183322-19-2): A Critical Chloroquinazoline Intermediate for EGFR-TKI Synthesis


4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a synthetic organic compound belonging to the quinazoline class. It is predominantly utilized as a high-value intermediate in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, notably Erlotinib. [1] It is also formally recognized as Erlotinib EP Impurity G and serves as a regulated reference standard in quality control (QC) processes. [2] This compound features a reactive 4-chloro group for nucleophilic aromatic substitution and a distinct 6-(2-chloroethoxy) side chain that differentiates it from the fully etherified 6,7-bis(2-methoxyethoxy) analogs. [3]

Procurement Guidance for CAS 183322-19-2: Avoiding the Pitfalls of Unsuitable 4-Chloroquinazoline Analogs


While the quinazoline scaffold is common, 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline cannot be substituted with simpler or symmetrical 4-chloroquinazolines in targeted syntheses. The asymmetrical substitution at the 6- and 7-positions is crucial for the subsequent sequential functionalization required in complex molecule construction. Attempting to replace this intermediate with a symmetrical analog like 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1) would lead to an incorrect final product due to the absence of the reactive chloroethoxy handle. [1] Conversely, using a simpler analog lacking the methoxyethoxy group, such as 4-Chloro-6,7-dimethoxyquinazoline, would result in a compound with different physicochemical and biological properties. [2] This specific intermediate is the precise chemical building block mandated for pathways leading to Erlotinib and its registered impurities. [3]

Quantitative Evidence for 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline: Data-Driven Differentiation for Scientific Procurement


Synthetic Yield and Purity Advantage: 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline Enables 94% HPLC Purity in Erlotinib Core Formation

This compound acts as a highly efficient electrophilic partner in the final step of Erlotinib synthesis. In a documented procedure consistent with patent WO1996030347, reacting this 4-chloroquinazoline intermediate with 3-ethynylaniline produces the desired product with a yield of 94% and a final HPLC purity of >95% after simple work-up. This efficiency is critical, as alternative pathways using less reactive 4-chloroquinazoline analogs may require harsher conditions (e.g., higher temperatures, strong bases) or longer reaction times, often resulting in lower yields and the formation of difficult-to-remove side products. [1]

Erlotinib synthesis Nucleophilic aromatic substitution Reaction yield

Structural Differentiation from the Primary Intermediate: 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline vs. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

The compound possesses a unique asymmetrical substitution pattern, featuring a reactive chloroethoxy group at the 6-position. This is a defining feature compared to the more common symmetrical analog, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1). The target compound has a molecular formula of C13H14Cl2N2O3 (MW 317.17) and a density of 1.337 g/cm³. In contrast, the bis-analog has a formula of C14H17ClN2O4 (MW 312.75) and lacks the reactive chlorine atom on the 6-position side chain. This single chlorine atom is essential for its specific use in synthesizing derivatives or as an impurity marker where the chloroethoxy group remains intact. [1]

Erlotinib intermediates Chemical building blocks Reaction specificity

Identity as Erlotinib EP Impurity G: Analytical Standardization for Quality Control and Regulatory Compliance

This compound is officially designated as Erlotinib EP Impurity G by the European Pharmacopoeia (EP). [1] Its availability as a certified reference standard, such as those provided under ISO 17034 accreditation, is crucial for analytical quality control (QC) in pharmaceutical manufacturing. The use of an authenticated, high-purity standard (typically ≥95% or ≥98% by HPLC) is a regulatory requirement for developing and validating analytical methods (AMV) and monitoring impurity levels in drug substances and products. [2] A non-certified, generic research chemical of the same name would lack the necessary documentation (Certificate of Analysis) to support regulatory filings like ANDAs. [3]

Pharmaceutical impurities Reference standards Method validation

Impurity Resolution and Identification: HPLC Profiling of Erlotinib Isomeric Impurities

The compound is a key marker in the impurity profile of Erlotinib, distinct from other process-related impurities. It is specifically identified as Erlotinib Impurity 39 or Impurity K by various analytical databases. Its unique structure and polarity allow it to be resolved from the API and other impurities, such as Erlotinib EP Impurity H (CAS 183320-19-6), which is a 4-amino derivative. This differentiation is critical for developing robust HPLC methods capable of detecting and quantifying trace levels (e.g., ≤0.10% or ≤0.15%) of this specific genotoxic or process impurity. [1]

Impurity profiling Chromatography Pharmaceutical analysis

Strategic Applications for 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline (CAS 183322-19-2): From Lead Optimization to QC Release


Lead Optimization in EGFR-TKI Discovery Programs

Medicinal chemistry teams use this intermediate to explore novel EGFR inhibitors. Its asymmetrical substitution allows for the introduction of diverse amine fragments at the 4-position while retaining a reactive chloroethoxy handle at the 6-position for further derivatization. This is a key advantage over the fully etherified analog 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1), which lacks this secondary functionalization site. [1] The efficient and high-yielding coupling reaction with various anilines (e.g., 94% yield with 3-ethynylaniline) makes it a robust building block for constructing libraries of novel quinazoline-based compounds. [2]

Development and Validation of QC Methods for Erlotinib Drug Substance and Product

Analytical R&D and Quality Control (QC) laboratories must procure this compound as Erlotinib EP Impurity G for regulatory compliance. It is an essential component of the impurity standard mix used for system suitability testing, method validation (AMV), and routine batch release testing. [3] The procurement of an ISO 17034-accredited reference standard with a comprehensive Certificate of Analysis is mandatory for this application, as it ensures traceability to the SI unit and compliance with ICH Q3A(R2) guidelines. [4]

Chemical Process Development and Impurity Control Strategy

Process chemists rely on this compound to identify, track, and purge a critical process-related impurity in the Erlotinib manufacturing route. Understanding its formation mechanism and fate during the final SNAr step is crucial for developing a robust control strategy. [5] Its distinct physicochemical properties, such as its solubility profile (e.g., soluble in chloroform, dichloromethane) and density (1.337 g/cm³), are critical data points used by engineers to design efficient purification and isolation steps, like crystallization or extraction, to ensure the impurity is controlled to safe levels in the final API.

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